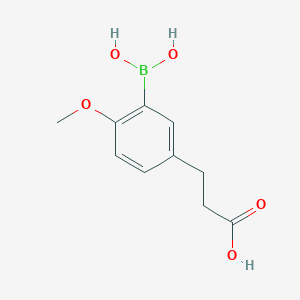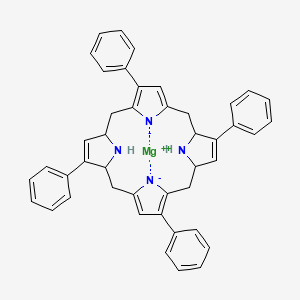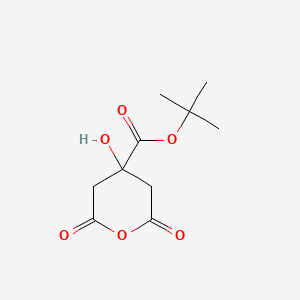
tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate: is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. It is known for its role as an intermediate in the synthesis of antiviral drugs, such as Oseltamivir .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable pyran derivative with tert-butyl hydroxycarboxylate in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyran derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate is used as an intermediate in the synthesis of complex molecules, including antiviral drugs .
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antimicrobial properties .
Medicine: It plays a crucial role in the pharmaceutical industry, particularly in the synthesis of antiviral medications like Oseltamivir, which is used to treat influenza .
Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including polymers and resins .
Mechanism of Action
The mechanism of action of tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate involves its conversion to active metabolites in vivo. For instance, in the case of Oseltamivir synthesis, the compound is converted to its active acid form, which inhibits the neuraminidase enzyme of the influenza virus, preventing the release of new viral particles .
Comparison with Similar Compounds
Butylated Hydroxytoluene (BHT): A lipophilic organic compound with antioxidant properties.
Butylated Hydroxyanisole (BHA): Another antioxidant used in food preservation.
Uniqueness: tert-Butyl 4-Hydroxy-2,6-dioxotetrahydro-2H-pyran-4-carboxylate is unique due to its specific structure and its role as an intermediate in the synthesis of antiviral drugs, which distinguishes it from other similar compounds like BHT and BHA .
Properties
CAS No. |
864531-02-2 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2,6-dioxooxane-4-carboxylate |
InChI |
InChI=1S/C10H14O6/c1-9(2,3)16-8(13)10(14)4-6(11)15-7(12)5-10/h14H,4-5H2,1-3H3 |
InChI Key |
ZDILKAFHOPYMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(=O)OC(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)
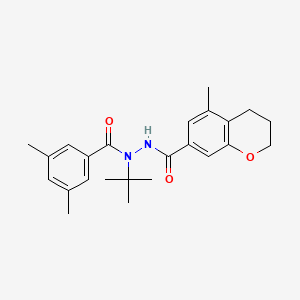
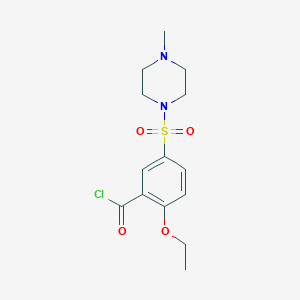
![sodium;(5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13410562.png)
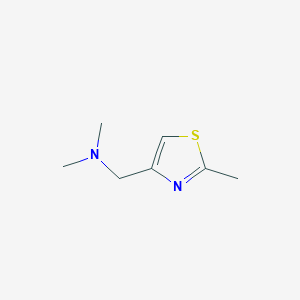
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)
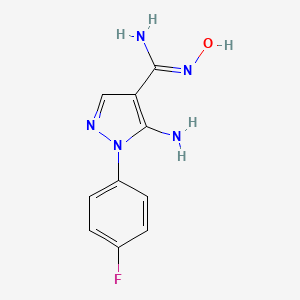
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
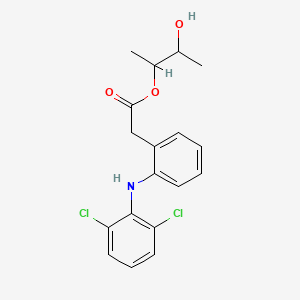
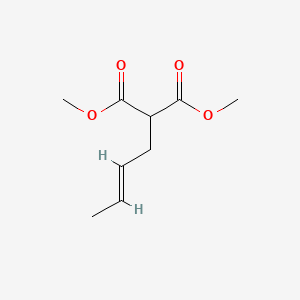
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
